7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
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Overview
Description
7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. It is characterized by its unique structure, which includes a chromenone core substituted with methoxy, dimethyl, and phenyl groups. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-hydroxyacetophenone and substituted benzaldehydes in the presence of a base can yield the desired chromenone derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to interact with cellular components, leading to effects such as apoptosis induction in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-phenyl-4H-chromen-4-one
- 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-methoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both methoxy and dimethyl groups can influence its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
7-methoxy-2,8-dimethyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-11-15(20-3)10-9-14-17(19)16(12(2)21-18(11)14)13-7-5-4-6-8-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFJHJPLXLWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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